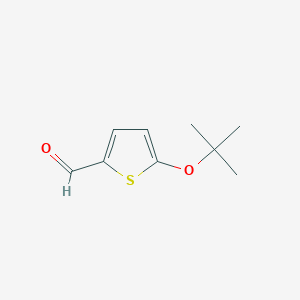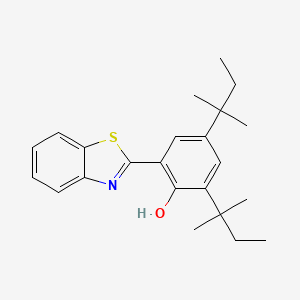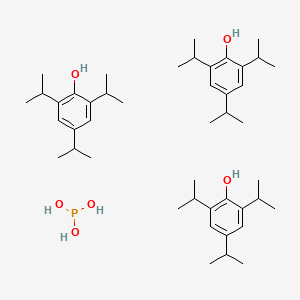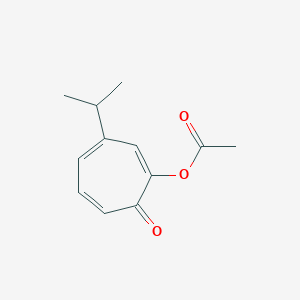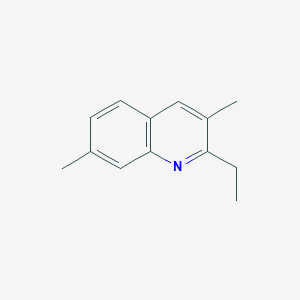
2-Ethyl-3,7-dimethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,7-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with ethyl and methyl substituents at positions 2, 3, and 7, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction is catalyzed by acids or bases and proceeds through a cyclization process to form the quinoline ring.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves catalytic processes. For instance, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method offers good yields under mild conditions and is suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-3,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-Ethyl-3,7-dimethylquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound, known for its broad range of applications.
2-Methylquinoline: Similar structure with a single methyl group, used in similar applications.
3,7-Dimethylquinoline: Lacks the ethyl group but shares other structural features.
Uniqueness: 2-Ethyl-3,7-dimethylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propriétés
Numéro CAS |
80610-00-0 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
2-ethyl-3,7-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-6-5-9(2)7-13(11)14-12/h5-8H,4H2,1-3H3 |
Clé InChI |
ZIBAOEUXTLFJDP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=CC(=C2)C)C=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


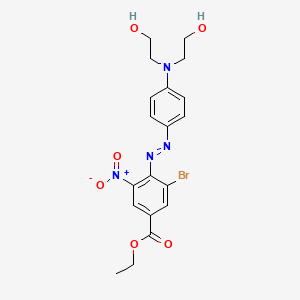
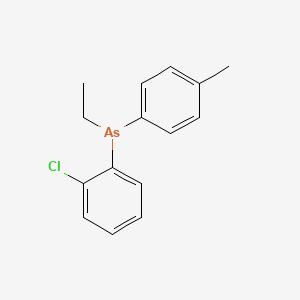
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
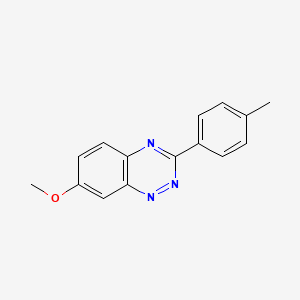
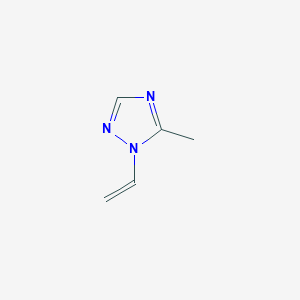
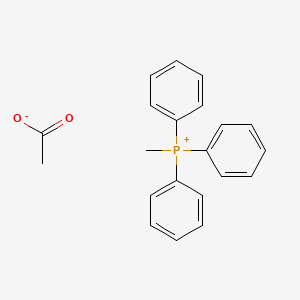

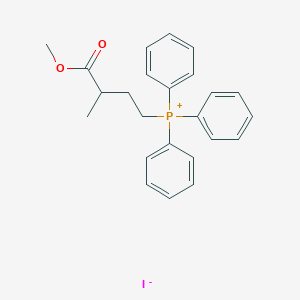
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
